molecular formula C6H2F3NO3 B13834693 3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid

3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid

Cat. No.: B13834693
M. Wt: 193.08 g/mol
InChI Key: PVQDXAGXFVVXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid is a fluorinated derivative of pyridinecarboxylic acid. This compound is characterized by the presence of three fluorine atoms at positions 3, 5, and 6, a hydroxyl group at position 4, and a carboxylic acid group at position 2 on the pyridine ring. The molecular formula is C6H2F3NO3, and it has a molecular weight of 193.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of 4-hydroxy-2-pyridinecarboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process includes steps like halogenation, hydroxylation, and carboxylation, followed by purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid involves its ability to interact with metal ions and other molecules through its functional groups. The hydroxyl and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, while the fluorine atoms can influence the electronic properties of the compound . These interactions can affect various molecular targets and pathways, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid (2-pyridinecarboxylic acid): Similar structure but lacks fluorine atoms.

    Nicotinic acid (3-pyridinecarboxylic acid):

    Isonicotinic acid (4-pyridinecarboxylic acid): Carboxylic acid group at position 4.

Uniqueness

3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid is unique due to the presence of three fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated analogs. The fluorine atoms increase the compound’s lipophilicity, stability, and ability to participate in unique interactions with other molecules .

Properties

Molecular Formula

C6H2F3NO3

Molecular Weight

193.08 g/mol

IUPAC Name

3,5,6-trifluoro-4-oxo-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C6H2F3NO3/c7-1-3(6(12)13)10-5(9)2(8)4(1)11/h(H,10,11)(H,12,13)

InChI Key

PVQDXAGXFVVXGG-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=C(C1=O)F)F)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.